Scandium(III) nitrate hydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

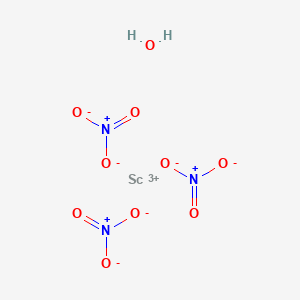

Scandium(III) nitrate hydrate is a chemical compound with the formula Sc(NO₃)₃·xH₂O. It is a white, crystalline solid that is highly soluble in water and ethanol. This compound is commonly used in various scientific and industrial applications due to its unique properties.

Mécanisme D'action

Target of Action

Scandium(III) nitrate hydrate primarily targets the fabrication of dense and crack-free scandium-stabilized zirconia (ScSZ) thin films and the preparation of scandium-incorporated indium oxide semiconductors . These targets play a crucial role in the optical coatings, electronic ceramics, and laser industries .

Mode of Action

this compound interacts with its targets by acting as a precursor in the fabrication process . It is used in the electrostatic spray deposition technique to create ScSZ thin films . Additionally, it is involved in the preparation of scandium-incorporated indium oxide semiconductors, which act as an electron transport layer in a light-emitting field-effect transistor (LEFET) .

Biochemical Pathways

It has been found to be a successful catalyst in chemical reactions such as the beckmann rearrangement of ketoximes to amides and the isomerization of allylic alcohols to aldehydes .

Pharmacokinetics

It is known that the compound is soluble in water and alcohol , which could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its role as a precursor for the fabrication of ScSZ thin films and scandium-incorporated indium oxide semiconductors . These materials have significant applications in various industries, including optical coatings, electronic ceramics, and lasers .

Action Environment

this compound is hygroscopic and should be stored away from heat, sparks, open flames, and hot surfaces . It is also sensitive to exposure to moist air or water . These environmental factors can influence the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

Scandium(III) nitrate hydrate has been found to form clusters when in an aqueous solution, which can affect its behavior and properties in various ways . It has been found to be a successful catalyst in chemical reactions such as Beckmann rearrangement of ketoximes to amides and the isomerization of allylic alcohols to aldehydes .

Cellular Effects

The biological effects of scandium refer to the bioactivity, behavior, and toxicity of Scandium element or compounds in cells, tissues, organs, and organisms . Several biochemical effects of this compound have been recognized for decades and widely utilized for the replacement of toxic heavy metals in technological applications .

Molecular Mechanism

Upon heating in air to 50 °C, the tetrahydrate transforms into the dihydrate, which at 60 °C further converts to Sc 4 O 3 (NO 3) 3 ·6.5H 2 O. At 140–220 °C, Sc 4 O 5 (NO 3) 3 is formed . The molecular mechanics method used for comparison of the potential energies of consecutive products of thermal decomposition permits an evaluation of their stability and a proper interpretation of experimental data .

Temporal Effects in Laboratory Settings

The thermal decomposition of this compound is a complex process . The resulting cyclic tetramer Sc4O4(NO3)4·2H2O gradually loses azeotrope H2O–HNO3, and an intermediate oxynitrate Sc4O5(NO3)2 is formed . At higher temperature, this oxynitrate is destroyed leaving behind unstable dimer Sc4O6 which is transformed into scandium oxide .

Dosage Effects in Animal Models

In male wistar rats exposed to scandium chloride via intraperitoneal injection, only 0.0063% of administered Sc is dose-dependently excreted via urine within 24 h . The administration of this compound would induce a significant decrease of urine volume and creatinine, and a significant increase of β-2-microglobulin and N -acetyl-beta- d -glucosaminidase .

Metabolic Pathways

The bioavailability of this compound is very low, so it is considered as a metal of low toxicity . Nevertheless, the contents of scandium are detectable in a wide variety of tissues in many species including human beings .

Transport and Distribution

This compound is extensively deposited in the liver and spleen, while Sc-EDTA is rapidly taken up by the kidney with subsequent elimination via the urine .

Méthodes De Préparation

Scandium(III) nitrate hydrate can be synthesized through several methods:

-

Reaction with Dinitrogen Tetroxide: : Scandium metal reacts with dinitrogen tetroxide to form scandium(III) nitrate. [ \text{Sc} + 3 \text{N}_2\text{O}_4 \rightarrow \text{Sc(NO}_3\text{)}_3 + 3 \text{NO} ]

-

Reaction with Dinitrogen Pentoxide: : Anhydrous scandium(III) nitrate can be obtained by reacting scandium chloride with dinitrogen pentoxide. [ \text{ScCl}_3 + 3 \text{N}_2\text{O}_5 \rightarrow \text{Sc(NO}_3\text{)}_3 + 3 \text{Cl}_2 ]

-

Reaction with Nitric Acid: : The tetrahydrate form can be prepared by reacting scandium hydroxide with nitric acid. [ \text{Sc(OH)}_3 + 3 \text{HNO}_3 \rightarrow \text{Sc(NO}_3\text{)}_3 + 3 \text{H}_2\text{O} ]

Analyse Des Réactions Chimiques

Scandium(III) nitrate hydrate undergoes various chemical reactions, including:

-

Oxidation: : It acts as an oxidizing agent in organic synthesis.

-

Thermal Decomposition: : Upon heating, this compound decomposes to form scandium oxide. [ \text{Sc(NO}_3\text{)}_3 \cdot 6\text{H}_2\text{O} \rightarrow \text{Sc}_2\text{O}_3 + \text{NO}_2 + \text{H}_2\text{O} ]

-

Catalysis: : It is used as a catalyst in reactions such as the Beckmann rearrangement of ketoximes to amides and the isomerization of allylic alcohols to aldehydes.

Applications De Recherche Scientifique

Scandium(III) nitrate hydrate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the fabrication of scandium-stabilized zirconia thin films and scandium-incorporated indium oxide semiconductors.

Biology: It is used in the synthesis of various biological compounds and as a catalyst in biochemical reactions.

Medicine: It is used in the development of pharmaceuticals and as a reagent in medical research.

Industry: It is used in the production of optical coatings, electronic ceramics, and laser materials.

Comparaison Avec Des Composés Similaires

Scandium(III) nitrate hydrate is unique due to its high solubility and strong oxidizing properties. Similar compounds include:

Yttrium(III) nitrate hydrate: Similar in structure but with different reactivity and applications.

Lanthanum(III) nitrate hydrate: Similar in structure but with different catalytic properties.

Gadolinium(III) nitrate hydrate: Similar in structure but with different magnetic properties.

This compound stands out due to its specific applications in catalysis and materials science.

Propriétés

IUPAC Name |

scandium(3+);trinitrate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.H2O.Sc/c3*2-1(3)4;;/h;;;1H2;/q3*-1;;+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQULVNEUCEVQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Sc+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2N3O10Sc |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanone, 1-[4-(1-methylethyl)bicyclo[3.1.0]hex-3-en-1-yl]- (9CI)](/img/new.no-structure.jpg)

![2-[2-(methylamino)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B564691.png)

![(R)-5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol](/img/structure/B564696.png)